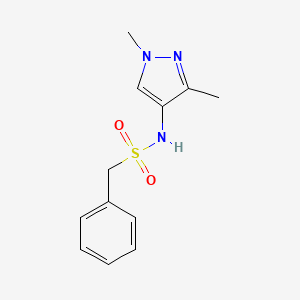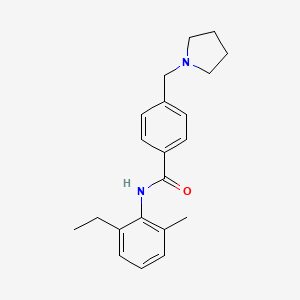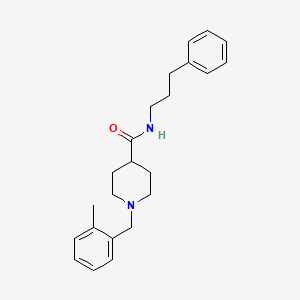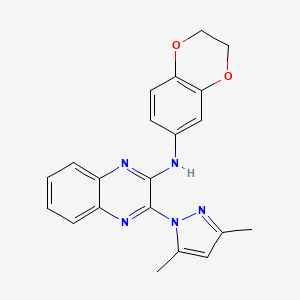![molecular formula C18H20N4O B4621943 N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea](/img/structure/B4621943.png)
N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea
説明
N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
科学的研究の応用
Computational and Pharmacological Potentials
Research has highlighted the pharmacological and computational significance of pyrazole derivatives, including N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea, in various biological activities. These compounds have been investigated for their potential in toxicity assessment, tumor inhibition, and their analgesic and anti-inflammatory actions. Specifically, certain pyrazole derivatives have shown binding to critical targets like epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), indicating potential utility in addressing inflammation and cancer-related pathways (Faheem, 2018).
Synthesis and Biological Evaluation
The synthesis and biological assessment of 1-arylpyrazoles, which are structurally related to this compound, have been explored for their potency as σ(1) receptor antagonists. This research has contributed to the development of new therapeutic agents, particularly in neurogenic pain management and potentially in neuropathic pain models, highlighting the therapeutic versatility of pyrazole derivatives (Díaz et al., 2012).
Heterocyclic Compound Synthesis
The role of pyrazole derivatives in the synthesis of heterocyclic compounds has been demonstrated through various chemical reactions. These compounds serve as catalysts or intermediates in creating more complex molecules with potential pharmacological applications. The synthesis process involves reactions with different reagents, showcasing the chemical diversity and utility of pyrazole-based compounds in medicinal chemistry (Niknam et al., 2013).
DNA/Protein Interaction and Cytotoxicity Studies
Pyrazole derivatives have been studied for their interactions with biological macromolecules such as DNA and proteins. These interactions are crucial for understanding the mechanism of action of potential therapeutic agents. For instance, certain Ni(II) complexes with Schiff base ligands, related to pyrazole structures, have shown the ability to bind to DNA and proteins, indicating their potential in targeting specific biological pathways involved in cancer and other diseases. Furthermore, cytotoxicity studies reveal the therapeutic potential of these compounds against various cell lines (Yu et al., 2017).
特性
IUPAC Name |
1-[3-(5-methylpyrazol-1-yl)propyl]-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-14-10-12-20-22(14)13-5-11-19-18(23)21-17-9-4-7-15-6-2-3-8-16(15)17/h2-4,6-10,12H,5,11,13H2,1H3,(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCWDGKKAWCAEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCCNC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4621865.png)

![2-[(pentafluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4621868.png)

![ethyl 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B4621882.png)

![ethyl 4,5-dimethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4621900.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4621902.png)
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4621913.png)
![1-[2-(2-naphthyloxy)propanoyl]azepane](/img/structure/B4621916.png)

![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4621928.png)
![ethyl 6-(4-ethoxyphenyl)-3-[2-(3-methoxyphenyl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4621930.png)

